Glycidyl Palmitate

概要

説明

パルミチン酸グリシジルは、グリシドールとパルミチン酸から生成されるエステルです。エポキシ基の存在により反応性が高いことで知られるグリシジルエステルファミリーに属します。 パルミチン酸グリシジルは、高温精製プロセス中に生成されるため、加工食品や食用油によく見られます .

2. 製法

合成ルートと反応条件: パルミチン酸グリシジルは、グリシドールとパルミチン酸のエステル化によって合成できます。 この反応は通常、硫酸などの触媒を必要とし、制御された温度条件下で行われ、不要な副反応を起こすことなくエステル結合が形成されるようにします .

工業生産方法: 工業的な設定では、パルミチン酸グリシジルはしばしば植物油の精製の間に生成されます。 油の精製の脱臭段階で使用される高温は、パルミチン酸グリシジルを含むグリシジルエステルを形成する可能性があります . このプロセスには、これらの条件下でのモノおよびジアシルグリセロールとグリシドールの反応が含まれます。

準備方法

Synthetic Routes and Reaction Conditions: Glycidyl palmitate can be synthesized through the esterification of glycidol with palmitic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the ester bond without unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is often produced during the refining of vegetable oils. The high temperatures used in the deodorization step of oil refining can lead to the formation of glycidyl esters, including this compound . The process involves the reaction of mono- and diacylglycerols with glycidol under these conditions.

化学反応の分析

反応の種類: パルミチン酸グリシジルは、次のようないくつかの種類の化学反応を起こします。

加水分解: エステル結合は、水と酸または塩基触媒の存在下で加水分解され、グリシドールとパルミチン酸が生成されます。

エポキシ環開裂: パルミチン酸グリシジル中のエポキシ基は非常に反応性が高く、水、アルコール、アミンなどの求核剤との環開裂反応を起こす可能性があります.

一般的な試薬と条件:

加水分解: 通常、塩酸または水酸化ナトリウムを触媒として使用します。

主な生成物:

加水分解: グリシドールとパルミチン酸。

科学的研究の応用

Scientific Research Applications

Glycidyl palmitate has diverse applications across several scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

- Model Compound : this compound serves as a model compound for studying glycidyl esters' behavior and their chemical reactions. Researchers utilize it to understand the reactivity patterns of similar compounds and to develop new synthetic methodologies.

Biology

- Lipid Modification Studies : The compound is investigated for its role in lipid modifications, particularly S-palmitoylation, which is critical for protein membrane association and cellular signaling processes. Studies have shown that this compound can influence cell function by altering the membrane affinity of proteins, thereby affecting signaling pathways and gene expression.

Medicine

- Drug Delivery Systems : this compound is explored for potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. This property may enhance the bioavailability and therapeutic efficacy of certain medications.

Industry

- Surfactants and Emulsifiers : In industrial applications, this compound is used in producing surfactants and emulsifiers essential for formulating cosmetics and personal care products. Its properties make it suitable for stabilizing emulsions and enhancing product textures.

Direct Analysis

A study developed an LC-MS method for the direct determination of glycidyl esters in vegetable oils, including this compound. The method demonstrated high reproducibility and sensitivity, allowing for accurate quantification of glycidyl esters at low concentrations .

Elimination Techniques

Research has also focused on eliminating this compound from edible oils using activated bleaching earth (ABE). This method showed that ABE could effectively remove glycidyl esters through a transformation process involving ring-opening reactions followed by interesterification, achieving a recovery rate of over 99% .

Case Study 1: Toxicological Assessment

In a toxicological study, the dietary exposure to glycidyl esters like this compound raised health concerns due to their potential conversion into toxic compounds in the gastrointestinal tract. The International Agency for Research on Cancer (IARC) has classified glycidol (a hydrolysis product) as a possible human carcinogen, highlighting the importance of monitoring these compounds in food products .

Case Study 2: Industrial Application

In industrial settings, this compound's formation during the deodorization of vegetable oils has been studied extensively. Researchers have examined how refining conditions impact the levels of glycidyl esters in oils and have developed methods to minimize their formation during processing to ensure food safety .

作用機序

パルミチン酸グリシジルの主な作用機序は、エポキシ基の反応性に関係しています。この基は、タンパク質やDNAなどの生体分子中の求核部位と共有結合を形成できます。 この反応性は、これらの分子の修飾につながり、それらの機能に影響を与え、様々な生物学的影響をもたらす可能性があります . 関与する正確な分子標的と経路は、特定の状況と曝露条件によって異なります。

類似化合物:

ステアリン酸グリシジル: グリシドールとステアリン酸から生成される別のグリシジルエステルです。反応性と用途は似ていますが、脂肪酸成分が異なります。

オレイン酸グリシジル: グリシドールとオレイン酸から生成されたこの化合物は、同様の用途に使用されますが、オレイン酸の不飽和性により物理的特性が異なります.

パルミチン酸グリシジルの独自性: パルミチン酸グリシジルは、飽和脂肪酸である特定の脂肪酸成分、パルミチン酸によって特徴付けられます。これにより、不飽和脂肪酸を含むグリシジルエステルと比べて、異なる物理化学的特性が得られます。 パーム油やその他の植物油の精製中に生成されることから、食品安全や工業的処理の観点からも特に重要です .

類似化合物との比較

Glycidyl Stearate: Another glycidyl ester formed from glycidol and stearic acid. It shares similar reactivity and applications but differs in the fatty acid component.

Uniqueness of Glycidyl Palmitate: this compound is unique due to its specific fatty acid component, palmitic acid, which is a saturated fatty acid. This gives it distinct physical and chemical properties compared to glycidyl esters with unsaturated fatty acids. Its formation during the refining of palm oil and other vegetable oils also makes it particularly relevant in the context of food safety and industrial processing .

生物活性

Glycidyl palmitate (GP) is a synthetic fatty acid ester that has garnered attention due to its biological activity, particularly in the context of food safety, antioxidant properties, and potential health implications. This article synthesizes recent research findings on GP, focusing on its biological activity, mechanisms of action, and implications for human health.

This compound is formed by the reaction of palmitic acid with epichlorohydrin. It is primarily used in the production of polylactic acid and other biodegradable polymers, making it relevant in various industrial applications . Its structure includes reactive hydroxyl groups that can participate in various biochemical reactions.

Antioxidant and Anti-Inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of this compound. In a study examining the lipophilic fraction of Liriope platyphylla seeds, GP was identified as one of the top active compounds exhibiting significant antioxidant activity. This activity was assessed through various chemical assays measuring scavenging effects on free radicals such as DPPH and ABTS .

The mechanism behind these properties involves the regulation of several key signaling pathways and genes associated with inflammation and oxidative stress. Specifically, GP influences targets such as NFKB1, PTGS1, PTGS2, and TLR4, which are crucial in mediating inflammatory responses .

Hydrolysis and Transformation

This compound undergoes hydrolysis by lipase enzymes, resulting in the formation of glycidol and palmitic acid. This transformation is significant because glycidol has been associated with genotoxic effects. The hydrolysis process can be monitored using gas-liquid chromatography to assess the efficiency of GP removal from oils during processing .

Study on Food Processing Contaminants

A comprehensive assessment of glycidyl esters, including GP, was conducted in relation to their formation during thermal processing of foods. The study found that glycidol can react with DNA bases, leading to the formation of glycidyl-DNA adducts, which serve as biomarkers for exposure to glycidol . Such findings raise concerns about the potential carcinogenic effects of GP when present in heated food products.

Elimination Techniques

In another study focused on food safety, activated bleaching earth (ABE) was used to eliminate glycidyl esters from diacylglycerol oils. The results indicated that GP could be effectively transformed into less harmful compounds through treatment with ABE, showcasing a method for reducing potential health risks associated with its consumption .

Research Findings Summary Table

特性

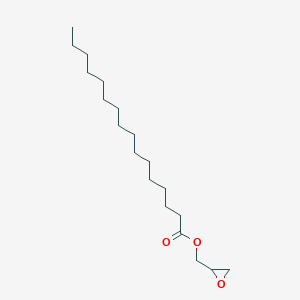

IUPAC Name |

oxiran-2-ylmethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324377 | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-44-2 | |

| Record name | NSC406558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。